molecular formula C14H10N2O4 B11959158 Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-4-nitro- CAS No. 113659-62-4

Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-4-nitro-

Cat. No.: B11959158
CAS No.: 113659-62-4
M. Wt: 270.24 g/mol
InChI Key: VOMKKZGQKCDFIH-UHFFFAOYSA-N
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Description

Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-4-nitro- is an organic compound that features a benzenamine core substituted with a 1,3-benzodioxol-5-ylmethylene group and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-4-nitro- typically involves the condensation of benzenamine derivatives with benzodioxole aldehydes under specific conditions. A common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be employed.

    Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-4-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-4-nitro- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-4-nitro- is unique due to the presence of both the benzodioxole and nitro groups, which confer specific chemical and biological properties

Properties

CAS No.

113659-62-4

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(4-nitrophenyl)methanimine

InChI

InChI=1S/C14H10N2O4/c17-16(18)12-4-2-11(3-5-12)15-8-10-1-6-13-14(7-10)20-9-19-13/h1-8H,9H2

InChI Key

VOMKKZGQKCDFIH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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